BenchChemオンラインストアへようこそ!

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Medicinal Chemistry Pharmacokinetics Scaffold Hopping

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a compact (MW 150.18), rigid (0 rotatable bonds) fragment-sized scaffold offering a uniquely balanced HBD/HBA profile (1/2) and low lipophilicity (LogP -0.5). Unlike 4-one or alkylated analogs, its 3,4-dihydro-3-ol motif provides a critical hydrogen bond donor and reduced LogP essential for FBDD, SAR optimization, and PK liabilities mitigation. Available in both free base (CAS 5993-96-4) and hydrochloride salt (CAS 5993-97-5) forms from multiple suppliers at research-grade purities (≥95%). Procure this scaffold to accelerate hit-to-lead campaigns with a conformationally locked, ligand-efficient core.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B11945967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1C(CN2C=CC=CC2=N1)O
InChIInChI=1S/C8H10N2O/c11-7-5-9-8-3-1-2-4-10(8)6-7/h1-4,7,11H,5-6H2
InChIKeyDPBHGWNPLYZDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol: Core Properties, Identifiers, and Procurement Baseline


3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (CAS 5993-96-4) is a bicyclic heterocyclic compound characterized by a fused pyridine and pyrimidine ring system . Its molecular formula is C₈H₁₀N₂O, and it has a molecular weight of 150.18 g/mol . The compound is also commonly available as a hydrochloride salt (CAS 5993-97-5) with a molecular weight of 186.64 g/mol [1]. Key physicochemical descriptors include a calculated XLogP of -0.5, a topological polar surface area (TPSA) of 35.8 Ų, zero rotatable bonds, and one hydrogen bond donor paired with two hydrogen bond acceptors . These properties position it as a compact, moderately polar scaffold for medicinal chemistry and organic synthesis applications.

Why 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Cannot Be Interchanged with Common Pyridopyrimidine Analogs


The pyrido[1,2-a]pyrimidine scaffold exhibits a wide range of biological activities, but the specific substitution pattern and oxidation state dramatically influence molecular recognition, pharmacokinetics, and synthetic utility [1]. The 3,4-dihydro-3-ol motif present in the target compound confers a unique combination of hydrogen bonding capacity, reduced lipophilicity, and structural rigidity compared to more oxidized 4-one analogs or alkylated derivatives [2]. Simple generic substitution with, for example, a 4H-pyrido[1,2-a]pyrimidin-4-one (LogP 0.69) or a 7-methyl congener (MW 164.20) would alter key properties such as LogP, TPSA, and molecular weight, potentially compromising lead optimization campaigns, SAR studies, or the success of downstream derivatization [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol vs. Key Analogs: Physicochemical and Structural Evidence


Reduced Lipophilicity (LogP) vs. 4H-Pyrido[1,2-a]pyrimidin-4-one

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol exhibits a calculated XLogP of -0.5 . In contrast, the structurally related 4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23443-10-9) possesses a LogP of 0.69 . This represents a >1.1 log unit decrease in lipophilicity for the target compound.

Medicinal Chemistry Pharmacokinetics Scaffold Hopping

Lower Molecular Weight vs. 7-Methyl Derivative

The molecular weight of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is 150.18 g/mol . The 7-methyl-substituted analog, 7-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, has a molecular weight of 164.20 g/mol [1].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Comparative Hydrogen Bonding and Topological Polar Surface Area (TPSA)

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol features one hydrogen bond donor (HBD), two hydrogen bond acceptors (HBA), and a TPSA of 35.8 Ų . The 4-one analog (4H-pyrido[1,2-a]pyrimidin-4-one) lacks a hydrogen bond donor (HBD=0) and has a slightly lower TPSA of 34.37 Ų . The 7-methyl derivative has identical HBD/HBA counts and TPSA (35.8 Ų) as the target compound but with increased molecular weight and altered LogP (-0.6) [1].

Medicinal Chemistry ADME Molecular Descriptors

Conformational Rigidity: Zero Rotatable Bonds

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol possesses zero rotatable bonds . This is a direct consequence of its fused bicyclic structure and saturated 3,4-dihydro ring system. In contrast, many acyclic or monocyclic heterocyclic building blocks contain one or more rotatable bonds, which introduce conformational flexibility.

Medicinal Chemistry Conformational Analysis Scaffold Design

Stability and Storage: Validated for Laboratory Use

Vendor technical information indicates that 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is generally stable under standard laboratory conditions, though it should be stored away from moisture . The hydrochloride salt (CAS 5993-97-5) is a powder with a reported boiling point of 301.7 °C at 760 mmHg and a density of 1.28 g/cm³ [1].

Chemical Procurement Compound Management Stability

Synthetic Utility: Aza-Michael Addition Access to Diverse Derivatives

The synthesis of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol can be achieved via aza-Michael addition of 2-aminopyridines with acrylates, followed by cyclization . This methodology provides a direct route to the 3-ol scaffold, which serves as a versatile intermediate for further functionalization (e.g., alkylation, acylation, or oxidation) to access a diverse array of pyridopyrimidine-based compounds.

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Recommended Applications for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Based on Differentiated Properties


Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With a molecular weight of 150.18 g/mol , zero rotatable bonds , and a balanced hydrogen bond donor/acceptor profile (HBD=1, HBA=2) , 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is an ideal fragment-sized scaffold for FBDD campaigns. Its moderate polarity (XLogP -0.5) ensures sufficient aqueous solubility for biophysical screening (e.g., SPR, NMR, or X-ray crystallography), while its rigid, fused bicyclic structure offers a high degree of ligand efficiency upon fragment elaboration. The ~14 Da lower molecular weight compared to the 7-methyl analog [1] provides additional room for growth without exceeding typical lead-like property thresholds.

Scaffold Hopping from 4H-Pyrido[1,2-a]pyrimidin-4-one

Researchers seeking to reduce lipophilicity or introduce a hydrogen bond donor into a pyridopyrimidine-based series can utilize 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol as a scaffold-hopping replacement for the common 4H-pyrido[1,2-a]pyrimidin-4-one core. The >1.1 log unit decrease in LogP (from 0.69 to -0.5) directly addresses lipophilicity-driven liabilities such as poor solubility, high metabolic turnover, or off-target promiscuity. The additional hydrogen bond donor (HBD=1 vs. 0) provides a new vector for target engagement and can dramatically alter selectivity profiles in kinase or other ATP-competitive inhibitor programs.

Synthesis of Conformationally Constrained Bioisosteres

The zero rotatable bond count of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol makes it an attractive core for designing conformationally constrained bioisosteres of more flexible heterocyclic systems. In medicinal chemistry programs where a specific bioactive conformation is hypothesized, the rigid scaffold can lock the molecule into a pre-organized geometry, potentially increasing binding affinity (by reducing the entropic penalty of binding) and improving selectivity for the intended target over closely related proteins. This application is particularly relevant for targeting CNS or kinase receptors where 3D shape complementarity is paramount.

Building Block for Parallel Synthesis and Library Production

The established aza-Michael addition synthetic route and the commercial availability of the scaffold in both free base (CAS 5993-96-4) and hydrochloride salt (CAS 5993-97-5) forms [2] make 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol a practical building block for parallel synthesis. Its defined stability profile (stable under standard lab conditions, store away from moisture) ensures consistent performance in automated synthesis workflows. The secondary alcohol functionality provides a handle for diverse derivatization (alkylation, acylation, sulfonylation, or oxidation), enabling the rapid generation of focused compound libraries for hit-to-lead or lead optimization phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.